Cas no 1138331-90-4 (1-Boc-3-(1-hydroxyethyl)-azetidine)
1138331-90-4 structure
Product Name:1-Boc-3-(1-hydroxyethyl)-azetidine
Número CAS:1138331-90-4
MF:C10H19NO3
Megavatios:201.262763261795
MDL:MFCD17015912
CID:858474
PubChem ID:58348207
Update Time:2025-05-20
1-Boc-3-(1-hydroxyethyl)-azetidine Propiedades químicas y físicas
Nombre e identificación
-
- 1-Boc-3-(1-hydroxyethyl)-azetidine
- 1-(azetidin-3-yl)ethanol hydrochloride
- CoatsomeMG-4040LA(DMPG)
- tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
- P12016
- (R)-1-Boc-3-(1-hydroxyethyl)azetidine
- tert-butyl3-(1-hydroxyethyl)azetidine-1-carboxylate
- SCHEMBL3036029
- MFCD31915072
- SY344611
- MFCD31915052
- CS-0056889
- 1138331-90-4
- (S)-1-Boc-3-(1-hydroxyethyl)azetidine
- N-BOC-Azetidin-3-ylethanol
- FOEGASXWOTWMKN-UHFFFAOYSA-N
- 1-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-, 1,1-dimethylethyl ester
- DA-15348
- EN300-263568
- MFCD17015912
- 3-(1-hydroxyethyl)azetidine-1-carboxylic acid tert-butyl ester
- SB22100
- BS-19247
- AKOS015949543
- SY344610
- 1-Boc-3-(1-hydroxyethyl)azetidine
-
- MDL: MFCD17015912
- Renchi: 1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
- Clave inchi: FOEGASXWOTWMKN-UHFFFAOYSA-N
- Sonrisas: O(C(C)(C)C)C(N1CC(C(C)O)C1)=O
Atributos calculados
- Calidad precisa: 201.13657
- Masa isotópica única: 201.13649347g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 4
- Complejidad: 216
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 49.8Ų
Propiedades experimentales
- PSA: 49.77
1-Boc-3-(1-hydroxyethyl)-azetidine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1002-1 G |
tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 95% | 1g |
¥ 726.00 | 2021-05-07 | |
| Chemenu | CM284663-1g |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 95% | 1g |
$489 | 2021-06-09 | |
| Apollo Scientific | OR451035-1g |
1-Boc-3-(1-hydroxyethyl)-azetidine |
1138331-90-4 | 1g |
£233.00 | 2025-02-20 | ||
| Chemenu | CM284663-100mg |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 95% | 100mg |
$108 | 2023-03-07 | |
| Chemenu | CM284663-250mg |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 95% | 250mg |
$183 | 2023-03-07 | |
| abcr | AB458480-250 mg |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate; . |
1138331-90-4 | 250MG |
€203.50 | 2023-07-18 | ||
| abcr | AB458480-1 g |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate; . |
1138331-90-4 | 1g |
€450.00 | 2023-07-18 | ||
| abcr | AB458480-5 g |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate; . |
1138331-90-4 | 5g |
€1,266.00 | 2023-07-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1002-1 G |
tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 97% | 1g |
¥ 726.00 | 2022-10-13 | |
| Chemenu | CM284663-1g |
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
1138331-90-4 | 95% | 1g |
$361 | 2023-03-07 |
1-Boc-3-(1-hydroxyethyl)-azetidine Literatura relevante
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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